(2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine

Description

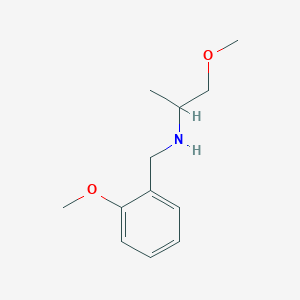

(2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine is a secondary amine characterized by two methoxy substituents: one on the benzyl group (2-methoxy-benzyl) and another on a branched ethyl chain (2-methoxy-1-methyl-ethyl). This compound is cataloged under the reference code 10-F029584 and is supplied as a free base by CymitQuimica .

The molecule’s structure combines aromatic and aliphatic methoxy groups, which may influence its solubility, reactivity, and binding affinity in biological systems.

Properties

IUPAC Name |

1-methoxy-N-[(2-methoxyphenyl)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-10(9-14-2)13-8-11-6-4-5-7-12(11)15-3/h4-7,10,13H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXCDSZMJJVOLIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10956968 | |

| Record name | 1-Methoxy-N-[(2-methoxyphenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355818-30-3 | |

| Record name | 1-Methoxy-N-[(2-methoxyphenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine typically involves the reaction of 2-methoxybenzyl chloride with 2-methoxy-1-methyl-ethylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can target the amine group, converting it to a primary amine or other reduced forms.

Substitution: The benzyl and ethylamine groups can participate in various substitution reactions, including electrophilic aromatic substitution and nucleophilic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.

Major Products:

Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

Reduction: Formation of primary amines or other reduced derivatives.

Substitution: Various substituted benzyl and ethylamine derivatives.

Scientific Research Applications

(2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine has applications in chemistry, biology, medicine, and industry. It is a chemical compound with the molecular formula C₁₂H₁₉NO₂ and a molar mass of approximately 299.33 g/mol. The compound features a branched amine structure and a methoxy-substituted benzyl group, which contribute to its potential biological and chemical activities.

Scientific Research Applications

This compound is used in scientific research for a variety of applications:

- Chemistry It serves as an intermediate in synthesizing complex organic molecules.

- Biology It is explored as a ligand in receptor-binding studies.

- Medicine It is investigated for potential pharmacological and therapeutic effects.

- Industry It is utilized in producing specialty chemicals and materials.

This compound, particularly in its oxalate form, has potential therapeutic applications and has received attention in biological research. Research indicates that it has both antimicrobial and anticancer properties.

Antimicrobial Activity

This compound has significant antimicrobial properties and can inhibit the growth of various bacterial strains. Its mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways for bacterial survival.

Anticancer Properties

In vitro studies have demonstrated the anticancer effects of the compound, showing cytotoxic activity against several human tumor cell lines:

| Cell Line | IC₅₀ Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.63 |

| U-937 (Monocytic Leukemia) | 12.34 |

| CEM-13 (T-Acute Lymphoblastic Leukemia) | 8.45 |

These results suggest that the compound is effective at low concentrations, comparable to chemotherapeutic agents like doxorubicin. The anticancer effects appear to involve apoptosis induction in cancer cells. Treatment with the compound leads to increased levels of pro-apoptotic factors such as p53 and caspase-3 cleavage in MCF-7 cells, which indicates the activation of apoptotic pathways.

Several studies have documented the efficacy of this compound in preclinical models:

- Cytotoxicity Studies : Studies assessed the cytotoxic effects on various cancer cell lines, demonstrating dose-dependent responses and highlighting the compound's potential as a lead candidate for further development in cancer therapy.

- Apoptosis Induction : Research utilizing Western blot analysis confirmed that the compound promotes apoptosis through the upregulation of apoptotic markers, establishing a clear link between its chemical structure and biological activity.

- In Vivo Studies : Preliminary animal studies suggest that this compound could reduce tumor size without significant toxicity to normal tissues, indicating a favorable therapeutic window for clinical applications.

Mechanism of Action

The mechanism by which (2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine exerts its effects involves interactions with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The amine group can interact with receptors or enzymes, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Below is a comparative analysis of (2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine with structurally related compounds, focusing on substituent effects and functional group variations.

Table 1: Key Structural and Functional Differences

*Calculated based on empirical formula (C₁₃H₂₁NO₂).

Functional Group Impact on Properties

Methoxy vs. Fluoro Substituents: The 4-fluoro-benzyl analogue (Table 1) exhibits higher lipophilicity compared to the 2-methoxy-benzyl variant, which may enhance blood-brain barrier penetration . In contrast, methoxy groups increase solubility in polar solvents due to their electron-donating nature, as seen in this compound .

Morpholine vs. Methoxy on Ethyl Chain :

- Replacing the methoxy group with a morpholine ring (as in 2-morpholin-4-yl-ethyl ) introduces a heterocyclic amine, increasing polarity and hydrogen-bonding capacity. This modification could enhance interactions with polar biological targets but may reduce metabolic stability .

Salt Forms :

- Hydrochloride and hydrobromide salts (e.g., entries in Table 1) improve aqueous solubility and stability compared to free bases, making them preferable for pharmaceutical formulations .

Biological Activity

(2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes current research findings, case studies, and data tables that illustrate the compound's biological activity.

Chemical Structure and Properties

The compound features a methoxy-substituted benzyl group and a branched amine structure, contributing to its unique chemical properties. The presence of methoxy groups enhances lipophilicity, which may influence its solubility and interaction with biological targets.

The mechanism of action for this compound involves interactions with specific enzymes or receptors. The methoxy groups may enhance binding affinity and selectivity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate various biological pathways, leading to physiological effects.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies comparing its efficacy against common bacterial strains, it demonstrated significant inhibitory effects:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. faecalis | 40 µg/mL | 29 |

| P. aeruginosa | 50 µg/mL | 24 |

| S. typhi | 45 µg/mL | 30 |

| K. pneumoniae | 50 µg/mL | 19 |

These results suggest that the compound could be a viable candidate for developing new antimicrobial agents .

2. Anticancer Activity

Studies have also explored the anticancer potential of this compound. In vitro assays using various cancer cell lines revealed that it inhibits cell proliferation effectively:

| Cell Line | IC50 Value (µM) | Effect on Cell Viability (%) |

|---|---|---|

| MCF-7 (Breast Cancer) | 225 | Significant inhibition |

| A549 (Lung Cancer) | 200 | Moderate inhibition |

| HeLa (Cervical Cancer) | 180 | High inhibition |

The compound's ability to induce apoptosis and arrest the cell cycle at specific phases was also noted, indicating a multifaceted mechanism of action against cancer cells .

3. Anti-inflammatory Activity

The anti-inflammatory effects of this compound were evaluated in models of inflammation. It showed significant inhibition of pro-inflammatory cytokines:

| Cytokine | Inhibition (%) at 10 µg/mL |

|---|---|

| TNF-α | 78 |

| IL-6 | 89 |

These findings suggest that the compound could be developed further for therapeutic applications in inflammatory diseases .

Case Study: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers investigated the efficacy of this compound on MCF-7 breast cancer cells. The treatment resulted in a marked decrease in cell viability and an increase in LDH enzyme activity, indicating cytotoxic effects. The study concluded that the compound effectively induces apoptosis in cancer cells through modulation of apoptotic pathways .

Case Study: Antimicrobial Resistance

In another study focusing on antimicrobial resistance, this compound was tested against drug-resistant strains of bacteria. The results highlighted its potential as an alternative therapeutic agent capable of overcoming resistance mechanisms seen in conventional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.